molecular formula C3H10N2OS2 B12662922 Ammonium (hydroxyethyl)dithiocarbamate CAS No. 38123-09-0

Ammonium (hydroxyethyl)dithiocarbamate

Cat. No.: B12662922
CAS No.: 38123-09-0
M. Wt: 154.3 g/mol
InChI Key: SHACSWKUQPMRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium (hydroxyethyl)dithiocarbamate is a chemical compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications . This compound, in particular, is known for its chelating properties and is used in diverse fields such as agriculture, medicine, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium (hydroxyethyl)dithiocarbamate typically involves the reaction of an amine with carbon disulfide in the presence of a base. One common method is the one-pot, three-component condensation of an amine, carbon disulfide, and an electrophilic reagent in a green reaction medium such as deep eutectic solvents or polyethylene glycol . This method is environmentally friendly and efficient, yielding high amounts of the desired product without the need for organic solvents or extensive work-up procedures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green solvents and sustainable synthesis methods is emphasized to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium (hydroxyethyl)dithiocarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Substitution: Alkyl halides are typically used for S-alkylation reactions.

    Complexation: Transition metal salts such as those of zinc, copper, and iron are used to form metal-dithiocarbamate complexes.

Major Products Formed

    Thiuram disulfides: Formed through oxidation.

    Alkyl derivatives: Formed through S-alkylation.

    Metal complexes: Formed through complexation with transition metals.

Mechanism of Action

The mechanism of action of ammonium (hydroxyethyl)dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to various biological effects. The compound’s ability to form complexes with transition metals also underlies its industrial applications, such as in catalysis and material science.

Comparison with Similar Compounds

Ammonium (hydroxyethyl)dithiocarbamate can be compared with other dithiocarbamates such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chelating properties and reactivity. Its hydroxyethyl group enhances its solubility and reactivity compared to other dithiocarbamates, making it particularly useful in certain applications.

Properties

CAS No.

38123-09-0

Molecular Formula

C3H10N2OS2

Molecular Weight

154.3 g/mol

IUPAC Name

azanium;N-(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C3H7NOS2.H3N/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);1H3

InChI Key

SHACSWKUQPMRMW-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=S)[S-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.